![molecular formula C15H15N3O2 B565193 N'-Desmethyl Amonafide CAS No. 114991-16-1](/img/structure/B565193.png)
N'-Desmethyl Amonafide
描述
准备方法
- The synthetic routes for N’-Desmethyl Amonafide are not widely documented in the literature. it can likely be prepared through reductive amination of an appropriate precursor.
- Reductive amination involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. One common reducing agent for this purpose is sodium cyanoborohydride (NaBH3CN), which selectively reduces imines (formed during the reaction) to amines .
化学反应分析
- Other reactions that N’-Desmethyl Amonafide might undergo include oxidation, reduction, and substitution reactions. specific details on these reactions are not readily available.
Reductive Amination: As mentioned earlier, reductive amination could be a key step in the synthesis of N’-Desmethyl Amonafide.
科学研究应用
Overview
N'-Desmethyl Amonafide is categorized as a naphthalimide derivative. It is characterized by the absence of a methyl group at the nitrogen position, distinguishing it from Amonafide. The molecular formula for this compound is with a molecular weight of approximately 273.30 g/mol. Its biological activity primarily involves intercalating DNA and inhibiting topoisomerase II, making it a candidate for cancer therapy.
Oncology
This compound has been primarily investigated for its applications in treating various types of cancer. Preclinical studies indicate that it exhibits significant efficacy against several malignant tumors, including:
- Leukemias : Research has shown that this compound can induce apoptosis in leukemic cells.
- Solid Tumors : Studies suggest potential effectiveness against solid tumors such as breast and lung cancers.
Case Studies
- Study on Leukemic Cells : In vitro studies demonstrated that this compound reduced cell viability in various leukemic cell lines by inducing apoptosis through the activation of caspases.
- Solid Tumor Efficacy : Animal models have indicated that administration of this compound resulted in significant tumor regression in xenograft models of breast cancer.
Comparative Analysis with Other Compounds
This compound shares structural similarities with other chemotherapeutic agents. The following table summarizes its unique aspects compared to related compounds:
Compound Name | Structural Features | Unique Aspect |
---|---|---|
Amonafide | Naphthalimide structure | Methyl group present at nitrogen position |
Doxorubicin | Anthracycline antibiotic | Known for cardiotoxicity |
Mitoxantrone | Anthracenedione derivative | Used in treating breast cancer |
Actinomycin D | Polypeptide antibiotic | Binds specifically to guanine-cytosine regions |
Etoposide | Podophyllotoxin derivative | Targets topoisomerase II |
This compound's specificity in interacting with topoisomerases may offer lower toxicity profiles compared to agents like Doxorubicin, which is known for its cardiotoxic effects.
作用机制
- N’-Desmethyl Amonafide exerts its effects primarily through DNA intercalation and inhibition of topoisomerase II.
- By intercalating between DNA base pairs, it disrupts DNA replication and transcription processes.
- Inhibition of topoisomerase II prevents proper DNA unwinding during replication, leading to cell death.
相似化合物的比较
- Unfortunately, detailed information on similar compounds directly comparable to N’-Desmethyl Amonafide is scarce.
- you might consider comparing it with other DNA intercalators or topoisomerase inhibitors like doxorubicin or etoposide.
Remember that while N’-Desmethyl Amonafide’s exact synthesis methods might not be widely published, understanding its properties and potential applications can guide further research and development
生物活性
N'-Desmethyl Amonafide, a significant metabolite of the anticancer agent Amonafide, has garnered attention due to its biological activity, particularly its role as a DNA intercalator and inhibitor of topoisomerase II. This article explores the compound's biological mechanisms, pharmacokinetics, and therapeutic implications through a comprehensive review of existing literature.
This compound is characterized as a derivative of naphthalic acid, functioning primarily through:
- DNA Intercalation : The compound inserts itself between DNA base pairs, disrupting normal replication and transcription processes.
- Topoisomerase II Inhibition : By inhibiting this enzyme, this compound prevents the necessary unwinding of DNA during replication, leading to apoptosis in cancer cells .
The synthesis of this compound typically involves reductive amination processes, although specific synthetic routes are not extensively documented.
Pharmacokinetics
This compound is noted for its substantial plasma concentrations following the intravenous administration of Amonafide. Studies indicate that it achieves an area under the curve (AUC) exposure that is approximately 28% relative to its parent compound. The terminal elimination half-life is reported at 27.5 hours, which is comparable to that of Amonafide (26.9 hours), suggesting its prolonged presence in the system may contribute to the overall pharmacological effects.
Toxicity Profile
The toxicity associated with this compound largely mirrors that of Amonafide itself. Hematological toxicities such as leukopenia and thrombocytopenia have been observed, with significant correlations between these toxicities and treatment responses in clinical settings. In one study involving metastatic breast cancer patients treated with Amonafide, those experiencing grade 3 or 4 leukopenia had a response rate of 35.7%, compared to 8.3% in those without such toxicity .
Phase II Trials
In clinical trials, particularly those conducted by the Cancer and Leukemia Group B (CALGB), Amonafide was administered at a dosage of 300 mg/m²/day for five days at three-week intervals. The results indicated an overall response rate of 18%, with notable hematological toxicities influencing treatment efficacy .
Study | Dosage | Response Rate | Toxicity Observed |
---|---|---|---|
CALGB 8642 | 300 mg/m²/day for 5 days | 18% | Grade 3/4 leukopenia (32%), thrombocytopenia (24%) |
Comparison with Other Agents
Amonafide's effectiveness was compared against standard chemotherapy regimens like cyclophosphamide-doxorubicin-5-fluorouracil. The findings suggested that while this compound exhibits some activity, it may not surpass traditional therapies in terms of overall survival benefits .
Structure-Activity Relationship (SAR)
Research into derivatives of Amonafide has led to the development of compounds designed to evade acetylation by N-acetyl transferase-2 (NAT2), which can lead to toxic metabolites. Some derivatives demonstrated similar anticancer properties while avoiding significant metabolism-related toxicity, suggesting potential for improved therapeutic profiles .
属性
IUPAC Name |
5-amino-2-[2-(methylamino)ethyl]benzo[de]isoquinoline-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-17-5-6-18-14(19)11-4-2-3-9-7-10(16)8-12(13(9)11)15(18)20/h2-4,7-8,17H,5-6,16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFLYCGLQHZUVQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50675803 | |
Record name | 5-Amino-2-[2-(methylamino)ethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50675803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114991-16-1 | |
Record name | 5-Amino-2-[2-(methylamino)ethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50675803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the relevance of N'-Desmethyl Amonafide in the context of Mitonafide administration?
A1: this compound is a significant metabolite of Mitonafide, reaching substantial plasma concentrations after intravenous administration of the parent drug. The study demonstrates that this compound reaches an exposure (AUC) that is 28% relative to Mitonafide, highlighting its potential pharmacological importance. [] Further investigation into its activity and potential contribution to the overall therapeutic or adverse effect profile of Mitonafide is warranted.
Q2: How does the elimination half-life of this compound compare to Mitonafide?
A2: The study indicates that this compound exhibits a terminal elimination half-life of 27.5 hours. [] This is comparable to the terminal half-life of Mitonafide itself, which is reported as 26.9 hours. This suggests that this compound persists in the body for a similar duration as the parent drug, potentially contributing to its overall pharmacological profile.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。